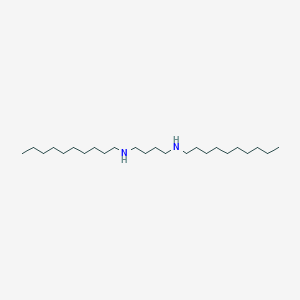
N,N'-didecylbutane-1,4-diamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,N’-didecylbutane-1,4-diamine: is an organic compound characterized by the presence of two decyl groups attached to the nitrogen atoms of a butane-1,4-diamine backbone. This compound is part of the diamine family, which are known for their applications in various fields due to their unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of N,N’-didecylbutane-1,4-diamine typically involves the reaction of butane-1,4-diamine with decyl halides under basic conditions. A common method includes:
Reacting butane-1,4-diamine with decyl bromide: in the presence of a base such as sodium hydroxide or potassium carbonate.
Heating the reaction mixture: to facilitate the nucleophilic substitution reaction, resulting in the formation of N,N’-didecylbutane-1,4-diamine.
Industrial Production Methods: Industrial production of N,N’-didecylbutane-1,4-diamine may involve continuous flow reactors to ensure consistent product quality and yield. The process typically includes:
Mixing the reactants: in a controlled environment.
Maintaining optimal temperature and pressure: to drive the reaction to completion.
Purifying the product: through distillation or recrystallization to remove any unreacted starting materials and by-products.
Analyse Des Réactions Chimiques
Types of Reactions: N,N’-didecylbutane-1,4-diamine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding amine oxides.
Reduction: It can be reduced to form secondary amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the decyl groups can be replaced by other alkyl or aryl groups.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or peracids can be used under mild conditions.
Reduction: Catalytic hydrogenation using palladium or platinum catalysts.
Substitution: Alkyl halides or aryl halides in the presence of a base.
Major Products:
Amine oxides: from oxidation reactions.
Secondary amines: from reduction reactions.
Substituted diamines: from nucleophilic substitution reactions.
Applications De Recherche Scientifique
N,N’-didecylbutane-1,4-diamine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Investigated for its potential role in modulating biological pathways.
Medicine: Explored for its antimicrobial properties and potential use in drug development.
Industry: Utilized in the production of polymers, surfactants, and as a corrosion inhibitor.
Mécanisme D'action
The mechanism of action of N,N’-didecylbutane-1,4-diamine involves its interaction with various molecular targets:
Molecular Targets: It can interact with enzymes and proteins, potentially inhibiting their activity.
Pathways Involved: The compound may affect cellular pathways related to cell membrane integrity and signal transduction.
Comparaison Avec Des Composés Similaires
- N,N’-dimethylbutane-1,4-diamine
- N,N’-diethylbutane-1,4-diamine
- 1,4-diaminobutane (putrescine)
Comparison:
- N,N’-didecylbutane-1,4-diamine has longer alkyl chains compared to N,N’-dimethylbutane-1,4-diamine and N,N’-diethylbutane-1,4-diamine, which may result in different physical properties such as solubility and melting point.
- Putrescine is a simpler diamine with shorter alkyl chains, making it less hydrophobic compared to N,N’-didecylbutane-1,4-diamine.
This detailed article provides a comprehensive overview of N,N’-didecylbutane-1,4-diamine, covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
Propriétés
Numéro CAS |
41596-82-1 |
|---|---|
Formule moléculaire |
C24H52N2 |
Poids moléculaire |
368.7 g/mol |
Nom IUPAC |
N,N'-didecylbutane-1,4-diamine |
InChI |
InChI=1S/C24H52N2/c1-3-5-7-9-11-13-15-17-21-25-23-19-20-24-26-22-18-16-14-12-10-8-6-4-2/h25-26H,3-24H2,1-2H3 |
Clé InChI |
KQTZLHGFFQTQAU-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCNCCCCNCCCCCCCCCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-{5-[(4-Cyclohexylphenoxy)methyl]-1,3,4-thiadiazol-2-yl}-3-(4-methylphenyl)urea](/img/structure/B14161145.png)
![6A-[(3-Aminopropyl)amino]-6A-deoxy-|A-cyclodextrin](/img/structure/B14161150.png)
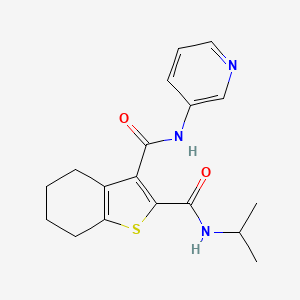
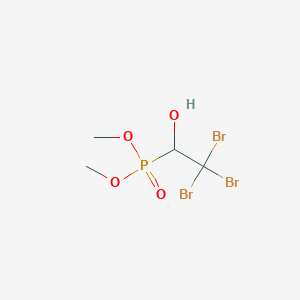
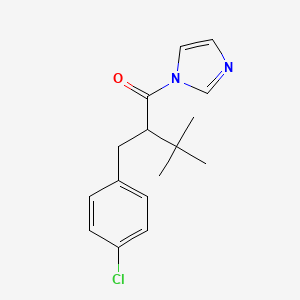

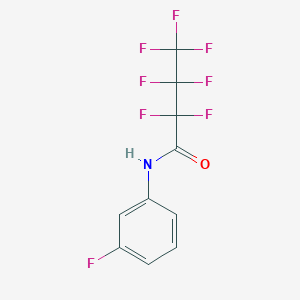
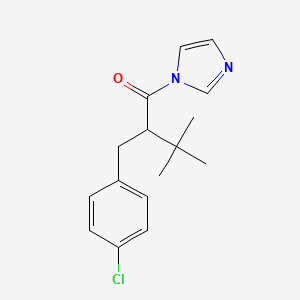

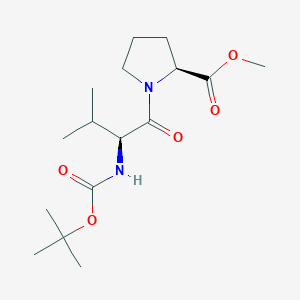
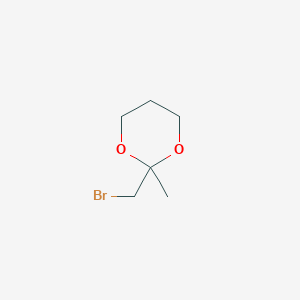
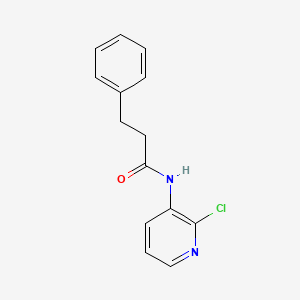

![Acetic acid, [(4-bromophenyl)hydrazono]cyano-, ethyl ester](/img/structure/B14161233.png)
